2-Bromomethyl-6-vinylpyridine
Overview
Description
2-Bromomethyl-6-vinylpyridine is an organic compound with the molecular formula C8H8BrN and a molecular weight of 198.06 g/mol It is a derivative of pyridine, featuring both a bromomethyl and a vinyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromomethyl-6-vinylpyridine can be synthesized through several methods. One common approach involves the bromination of 6-vinylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-6-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Substitution: Products include azidomethyl, cyanomethyl, and aminomethyl derivatives.
Polymerization: Polyvinylpyridine derivatives with varying molecular weights and properties.
Cross-Coupling: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
2-Bromomethyl-6-vinylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromomethyl-6-vinylpyridine depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of polymer chains. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the vinyl group and an aryl or vinyl boronic acid .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylpyridine: Lacks the vinyl group, limiting its polymerization potential.
6-Vinylpyridine: Lacks the bromomethyl group, reducing its reactivity in substitution reactions.
2-Bromomethyl-4-nitropyridine: Contains a nitro group, which can influence its reactivity and applications.
Uniqueness
2-Bromomethyl-6-vinylpyridine is unique due to the presence of both a bromomethyl and a vinyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(bromomethyl)-6-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBBDAPZQVATGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363791 | |
Record name | 2-BROMOMETHYL-6-VINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442910-37-4 | |
Record name | 2-BROMOMETHYL-6-VINYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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